molecular formula C16H18N4O2 B280308 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B280308
M. Wt: 298.34 g/mol
InChI Key: SISKOHKJSUISPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as AMPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of chromene derivatives and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, including prostaglandin E2 and nitric oxide. This compound has also been shown to increase the activity of antioxidant enzymes, including superoxide dismutase and catalase. Furthermore, this compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its ease of synthesis, which makes it readily available for research purposes. This compound has also shown promising results in various biological assays, which makes it a potential candidate for drug discovery and development. However, one of the limitations of this compound is its poor solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One potential direction is to investigate its potential applications in the treatment of Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Another potential direction is to investigate its potential applications in the treatment of cancer. This compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. Additionally, future research could focus on improving the solubility and bioavailability of this compound to enhance its efficacy as a potential therapeutic agent.

Synthesis Methods

The synthesis of 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the reaction of 4-hydroxychromene-3-carbonitrile with ethyl acetoacetate and 1-ethyl-3-methyl-1H-pyrazole-4-carboxaldehyde in the presence of ammonium acetate and acetic acid. The reaction proceeds through a one-pot, three-component condensation reaction and yields this compound in good to excellent yields.

Scientific Research Applications

2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in various biological assays, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-amino-4-(1-ethyl-3-methylpyrazol-4-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C16H18N4O2/c1-3-20-8-11(9(2)19-20)14-10(7-17)16(18)22-13-6-4-5-12(21)15(13)14/h8,14H,3-6,18H2,1-2H3

InChI Key

SISKOHKJSUISPE-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Canonical SMILES

CCN1C=C(C(=N1)C)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

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